REACTION_CXSMILES
|
I[C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[NH:13]1[CH:17]=[CH:16][N:15]=[N:14]1.CN[C@@H]1CCCC[C@H]1NC.C([O-])([O-])=O.[Cs+].[Cs+].C(=O)([O-])[O-]>[Cu]I.CN(C=O)C>[CH3:8][C:5]1[N:4]=[C:3]([C:9]([O:11][CH3:12])=[O:10])[C:2]([N:14]2[N:15]=[CH:16][CH:17]=[N:13]2)=[CH:7][CH:6]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
49.9 mg
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
10.27 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
Cs2CO3 carbonate
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+].C([O-])([O-])=O
|
Name
|
CuI
|
Quantity
|
3.44 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C(=NC(=CC1)C)C(=O)OC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed via three vacuum/nitrogen cycles
|
Type
|
CUSTOM
|
Details
|
then irradiated in a single mode microwave reactor to 120° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The mixture was irradiated in a single mode microwave reactor to 120° C. for a further 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing the solids with EtOAc
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in pH=3 buffer solution (5 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted repeatedly with DCM
|
Type
|
ADDITION
|
Details
|
the combined DCM extracts were diluted with MeOH (50 ml)
|
Type
|
ADDITION
|
Details
|
treated with TMS-diazomethane
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel (Biotage, SNAP 10 g column, 10%-50% EtOAc/Cy)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)C(=O)OC)N1N=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |